Davasaicin - 147497-64-1

Davasaicin

Catalog Number: EVT-264533
CAS Number: 147497-64-1
Molecular Formula: C22H30N2O3
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Davasaicin is a synthetic capsanoid.
Synthesis Analysis

Methods and Technical Details

The synthesis of Davasaicin is intricate and involves multiple steps, including the preparation of intermediate compounds followed by specific reactions under controlled conditions. Although detailed synthetic routes are proprietary and not publicly disclosed, it is understood that the process adheres to standard pharmaceutical manufacturing practices. These typically encompass chemical synthesis, purification, and formulation stages.

In synthetic chemistry, various methods can be employed to create Davasaicin. These methods may include:

  • Chemical Synthesis: Utilizing organic reactions to construct the compound from simpler precursors.
  • Purification Techniques: Such as crystallization or chromatography to isolate the desired product from by-products.

The precise conditions for these reactions are critical, as they influence the yield and purity of the final compound.

Molecular Structure Analysis

Structure and Data

Davasaicin's molecular structure is characterized by its specific arrangement of atoms that allows it to interact effectively with the TRPV1 receptor. The compound's molecular formula and structural representation can provide insights into its functional groups and stereochemistry.

  • Molecular Formula: The exact molecular formula for Davasaicin is not explicitly provided in the available literature.
  • Structural Representation: Typically represented in two-dimensional diagrams, which illustrate the connectivity between atoms, functional groups, and stereochemistry.

Understanding its molecular structure is essential for elucidating its mechanism of action and predicting its interactions with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Davasaicin can undergo various chemical reactions that are fundamental to its synthesis and potential modifications. Key types of reactions include:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, potentially transforming functional groups within the molecule.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, which can lead to the formation of alcohols or amines from carbonyl compounds.
  • Substitution: A reaction where one atom or group in the compound is replaced by another atom or group.

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, along with various catalysts and solvents tailored to facilitate specific reactions.

Mechanism of Action

Process and Data

Davasaicin acts primarily through its agonistic activity on TRPV1 receptors. Upon binding to these receptors, it induces a conformational change that triggers a cascade of intracellular signaling pathways associated with pain perception and inflammatory responses. This mechanism can be summarized as follows:

  1. Binding: Davasaicin binds to TRPV1 receptors located on sensory neurons.
  2. Activation: This binding activates the receptor, leading to an influx of cations (such as calcium ions) into the cell.
  3. Signal Transduction: The influx initiates downstream signaling pathways that contribute to pain sensation and inflammatory processes.

Research into this mechanism highlights Davasaicin's potential for treating conditions characterized by chronic pain or inflammation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of Davasaicin is crucial for its application in pharmaceuticals:

  • Solubility: The solubility characteristics in various solvents can influence formulation strategies for drug delivery.
  • Stability: Information regarding thermal stability, pH stability, and shelf-life are vital for storage and handling.
  • Melting Point: The melting point can provide insights into purity; pure compounds typically have sharp melting points.

While specific numerical data on these properties may not be readily available in public sources, they are essential for practical applications in drug formulation.

Applications

Scientific Uses

Davasaicin has been investigated for several scientific applications due to its interaction with TRPV1 receptors:

  • Pain Management: As a TRPV1 agonist, it shows promise in developing analgesics for chronic pain conditions.
  • Anti-inflammatory Treatments: Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
  • Research Tool: In laboratory settings, Davasaicin serves as a valuable tool for studying TRPV1-related mechanisms in various biological contexts.

The ongoing research into Davasaicin underscores its potential utility across multiple therapeutic areas, highlighting its significance in advancing medical science.

Introduction to Davasaicin in Contemporary Research

Historical Context and Discovery Milestones

Davasaicin (developmental codes: DA 5018, KR 25018; alternative name: capsavanil) emerged from a systematic drug discovery initiative led by South Korean research institutions. The compound was originated by the Korea Research Institute of Chemical Technology and subsequently developed through a partnership with Dong-A Pharmaceutical [1]. This collaborative effort represents a significant milestone in South Korea's investment in natural product-based drug discovery programs targeting neurological conditions.

The development timeline of Davasaicin reveals a focused preclinical and clinical pathway:

  • March 23, 2000: Preclinical development for pruritus (itching disorders) was formally initiated in South Korea, indicating the compound's potential application beyond pain management [1].
  • January 30, 2001: Advancement to Phase II clinical trials for pain management, utilizing an unspecified administration route. This trial represented a critical translational step from animal models to human therapeutic potential [1].
  • November 8, 2002: The latest documented information update on Davasaicin's development status, after which public reporting of development progress ceased [1].

Davasaicin was classified pharmacologically as a TRPV cation channel agonist, placing it within the novel category of non-opioid analgesics that target transient receptor potential vanilloid channels [1]. This mechanism represented a significant departure from conventional opioid-based pain therapies and offered potential advantages for managing chronic pain conditions without addiction liability. The compound underwent investigation for multiple neurological indications including diabetic neuropathies, neuralgia, pain, and pruritus, reflecting its broad neuromodulatory potential [1].

Table 1: Chronological Development of Davasaicin

DateDevelopment MilestoneIndicationLocation
23 Mar 2000Preclinical development initiationPruritusSouth Korea
23 Mar 2000Addition to skin disorders pharmacodynamics researchSkin disordersSouth Korea
30 Jan 2001Phase II clinical trial initiationPainSouth Korea
8 Nov 2002Latest information updateMultiple indicationsGlobal

Despite reaching Phase II clinical investigation, Davasaicin's development trajectory appears to have stalled without reported progression to Phase III trials or regulatory submission. The absence of development updates since 2002 suggests either undisclosed continuation or discontinuation of the development program [1]. This pattern reflects the high-risk nature of natural product development, where promising mechanisms often face challenges in clinical translation.

Ethnopharmacological Significance in Natural Product Chemistry

Davasaicin exemplifies the rational drug discovery approach applied to natural products, where specific biological targets guide compound development rather than direct ethnomedical usage. Unlike many plant-derived therapeutics with documented traditional use histories (such as artemisinin from Artemisia annua for fevers or capsaicin from chili peppers for pain), Davasaicin appears to have emerged from targeted screening of synthetic libraries or natural product derivatives optimized for TRPV modulation [3] [4]. This represents a modern evolution in natural product development – moving beyond ethnopharmacological observation to mechanism-driven design.

The compound's significance within natural product chemistry lies in its structural and mechanistic relationship to the capsaicinoid family, particularly capsaicin [(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide] – the pungent principle in chili peppers (Capsicum spp.) with well-documented traditional use in pain management [3]. While capsaicin acts primarily as a TRPV1 agonist, Davasaicin's precise molecular target within the broader TRPV cation channel family remains unspecified in available literature, suggesting either a novel target or modified selectivity profile compared to classical vanilloids [1]. This strategic modification represents the semi-synthetic approach prevalent in modern natural product development – taking inspiration from nature while optimizing pharmacological properties.

The ethnopharmacological relevance of Davasaicin is further contextualized by its orphan drug designation, highlighting its potential application for rare diseases with limited treatment options [1]. This status reflects an important trend in natural product development: targeting niche medical conditions where conventional drug development might be economically challenging. The orphan designation incentive framework has become increasingly important for natural products addressing rare neurological and metabolic disorders [3].

Table 2: Natural Product Compounds in Neurological Drug Development

CompoundSource OrganismMolecular TargetDevelopment StageTherapeutic Application
DavasaicinSynthetic/Natural product-inspiredTRPV cation channelsPhase II (discontinued?)Pain, Pruritus, Neuropathies
CapsaicinCapsicum annuum L.TRPV1 agonistMarketed (topical)Neuropathic pain
GalantamineGalanthus spp.Acetylcholinesterase inhibitorMarketedAlzheimer's dementia
ZiconotideConus magusN-type calcium channel blockerMarketedSevere chronic pain

Davasaicin's development coincided with significant technological advancements in natural product research, including improved screening methodologies, structural characterization techniques (HPLC-MS, LC-MS, GC-MS, NMR), and computational approaches that have accelerated the identification and optimization of bioactive natural compounds [3] [4]. These innovations enable more efficient exploration of natural product chemical space – estimated to contain orders of magnitude greater structural diversity than synthetic compound libraries [5].

The case of Davasaicin illustrates the evolving paradigm in natural product drug discovery: what historically began with ethnobotanical observation and crude extract screening has transformed into sophisticated target-driven development inspired by natural pharmacophores. This transition leverages nature's chemical innovations while applying modern medicinal chemistry optimization and pharmacological validation [3] [4]. As noted by researchers, "Renewed scientific interest and recent research trends in natural product drug discovery clearly indicated that natural products will play important roles in the future development of new therapeutic drugs" [3].

Properties

CAS Number

147497-64-1

Product Name

Davasaicin

IUPAC Name

2-[4-(2-aminoethoxy)-3-methoxyphenyl]-N-[3-(3,4-dimethylphenyl)propyl]acetamide

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C22H30N2O3/c1-16-6-7-18(13-17(16)2)5-4-11-24-22(25)15-19-8-9-20(27-12-10-23)21(14-19)26-3/h6-9,13-14H,4-5,10-12,15,23H2,1-3H3,(H,24,25)

InChI Key

VVMIHZHLNJMAQP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C

Solubility

Soluble in DMSO

Synonyms

Davasaicin;

Canonical SMILES

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.